3-Amino-5-methoxybenzene-1-sulfonic acid
Description
Properties
Molecular Formula |
C7H9NO4S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
3-amino-5-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C7H9NO4S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |
InChI Key |
RSCVHPBMEDSBLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methoxybenzene-1-sulfonic acid typically involves the sulfonation of 3-Amino-5-methoxybenzene. The process begins with the nitration of anisole to form 4-nitroanisole, followed by reduction to yield 4-aminoanisole. Subsequent sulfonation of 4-aminoanisole under controlled conditions produces this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of sulfuric acid as the sulfonating agent and requires precise temperature control to avoid over-sulfonation .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron filings in hydrochloric acid (Fe/HCl) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Amino-5-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions due to its sulfonic acid group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes for textiles and inks.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the methoxy group can donate electron density to the aromatic ring, making it more reactive towards electrophilic substitution .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Position Effects: The methoxy group’s position significantly alters electronic distribution. For example, 3-Amino-4-methoxybenzenesulfonic acid (methoxy at position 4) is a key intermediate in kinase inhibitors, while its demethylated analog, 3-Amino-4-hydroxybenzenesulfonic acid, requires protective-group strategies due to its reactive hydroxyl group . Methyl groups (e.g., in 4-Amino-5-methoxy-2-methylbenzenesulfonic acid) enhance lipophilicity, improving solubility in organic solvents for dye synthesis .
Functional Group Impact: Chloro and hydroxyl groups (e.g., in 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid) increase acidity (pKa ~1–2 for sulfonic acids) and reactivity, enabling electrophilic substitution reactions . Benzimidazole derivatives (e.g., 2-Phenylbenzimidazole-5-sulfonic acid) exhibit UV absorption due to extended conjugation, making them valuable in cosmetics .
Synthetic Challenges: Modifying sulfonic acid groups (e.g., converting -SO₃H to ethylsulfonyl) in analogs like 3-Amino-4-hydroxybenzenesulfonic acid often leads to nonselective reactions, necessitating protective strategies .
Contradictions and Limitations
- Scalability vs. Reactivity: While 3-Amino-4-hydroxybenzenesulfonic acid is cost-effective at scale (250 g), its high reactivity complicates functionalization , whereas methylated analogs (e.g., 4-Amino-5-methoxy-2-methylbenzenesulfonic acid) trade reactivity for stability .
- Biological vs. Industrial Use: Pharmacological intermediates prioritize precise substituent positions (e.g., 3-Amino-4-methoxybenzenesulfonic acid for VEGFR2), while industrial dyes tolerate bulkier groups (e.g., methyl) .
Biological Activity
3-Amino-5-methoxybenzene-1-sulfonic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonic acid group. This unique structure contributes to its solubility and interaction with various biological targets.
Anticancer Activity
Research has shown that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many tumors. The inhibition of CA IX leads to reduced tumor growth and increased apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and MCF-7 cell lines .
Key Findings:
- Inhibition of CA IX: IC50 values ranged from 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, indicating strong selectivity for CA IX .
- Induction of Apoptosis: The compound significantly increased apoptosis markers in treated cancer cells compared to controls .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has demonstrated selective antibacterial activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains. The mechanism involves disruption of bacterial growth through inhibition of carbonic anhydrases present in these microorganisms .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | Not effective |
| Staphylococcus aureus | 16 µg/mL |
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Enzyme Inhibition: The compound inhibits specific enzymes such as carbonic anhydrases, which play a crucial role in tumor growth and microbial survival.
- Apoptosis Induction: It promotes programmed cell death in cancer cells, enhancing the effectiveness of chemotherapy.
- Antimicrobial Action: By targeting bacterial enzymes, it disrupts essential metabolic processes in pathogens.
Case Studies
Several studies have evaluated the effectiveness of this compound in various biological contexts:
- Study on Breast Cancer Cells: A study reported that treatment with this compound led to a significant reduction in cell viability in MDA-MB-231 cells, with a notable increase in apoptotic markers .
- Antibacterial Screening: Another study assessed its antibacterial properties against clinical isolates and found it effective against several strains of Staphylococcus aureus, indicating potential for therapeutic use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
